2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with an aniline moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The aniline moiety allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxadiazole derivatives.
Scientific Research Applications
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their antimicrobial, antiviral, and anticancer activities.
Materials Science: Used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-Methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-6-5-8(2)10(13)7-9/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
LDMMLHJWGAOKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
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